2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid
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Description
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C9H7N3O3S and its molecular weight is 237.23. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridopyrimidines, a class of compounds to which this molecule belongs, have been reported to interact with several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It is known that pyridopyrimidines can inhibit the activity of their targets, leading to a disruption in the signaling pathways they are involved in .
Biochemical Pathways
Given the wide range of targets that pyridopyrimidines can interact with, it is likely that multiple pathways are affected, leading to downstream effects that contribute to the compound’s therapeutic potential .
Result of Action
Given the wide range of targets that pyridopyrimidines can interact with, it is likely that the compound has multiple effects at the molecular and cellular level .
Biological Activity
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a pyrido-pyrimidine structure, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and enzyme inhibition properties, supported by recent research findings.
Chemical Structure
The compound's IUPAC name is this compound, with the following chemical formula:
Property | Value |
---|---|
Molecular Formula | C8H7N3O3S |
Molecular Weight | 213.22 g/mol |
CAS Number | 412341-42-5 |
Antibacterial Properties
Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial activity. For instance, derivatives of pyrido-pyrimidine have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.
A study evaluated the antibacterial activity of synthesized derivatives against multiple strains. The results indicated that compounds with a pyrido-pyrimidine core displayed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 1.21 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. Pyrido-pyrimidine derivatives have been implicated in the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves the modulation of signaling pathways associated with inflammation.
In one study, a series of pyrido-pyrimidine derivatives were tested for their ability to inhibit COX enzymes. The most active compounds showed significant inhibition at concentrations comparable to established anti-inflammatory drugs .
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds related to this compound can act as potent inhibitors of various enzymes:
These findings suggest that the compound may have therapeutic potential in treating conditions where these enzymes play a critical role.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrido-pyrimidine derivatives:
- Synthesis and Characterization : A study synthesized various derivatives and characterized them using NMR and mass spectrometry. The biological activities were assessed through in vitro assays, demonstrating promising results against bacterial strains .
- Docking Studies : Molecular docking studies provided insights into the binding interactions between the synthesized compounds and target proteins, revealing potential mechanisms of action relevant to their biological activities .
- Fluorescence Quenching Studies : Bovine serum albumin (BSA) binding interactions were evaluated using fluorescence quenching methods, indicating strong binding affinity for certain derivatives, which correlates with their pharmacological effectiveness .
Properties
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3S/c13-6(14)4-12-8(15)5-2-1-3-10-7(5)11-9(12)16/h1-3H,4H2,(H,13,14)(H,10,11,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKRVZFRVKXCFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=S)N(C2=O)CC(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.